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molecular formula C17H19N5O2 B8508882 5-[(4,8-Dimethoxy-2-methylquinolin-6-yl)methyl]pyrimidine-2,4-diamine CAS No. 89446-15-1

5-[(4,8-Dimethoxy-2-methylquinolin-6-yl)methyl]pyrimidine-2,4-diamine

Cat. No. B8508882
M. Wt: 325.4 g/mol
InChI Key: LLBXUDUWEWTJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587341

Procedure details

The aldehyde from above was converted to 2-(4,8dimethoxy-2-methyl-6-quinolylmethyl)-3-anilinoacrylonitrile with anilinopropionitrile and sodium methylate in dimethyl sulfoxide on a 1.4 mmol scale in the same manner as in Example 5-A. The crude product from this reaction was condensed with guanidine hydrochloride and sodium methylate in ethanol as in Example 5-B to give the crude product.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4,8dimethoxy-2-methyl-6-quinolylmethyl)-3-anilinoacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[C:8]([O:25][CH3:26])[CH:9]=[C:10]([CH2:13][C:14](=[CH:17]NC3C=CC=CC=3)[C:15]#[N:16])[CH:11]=2)[N:6]=[C:5]([CH3:27])[CH:4]=1.N(C(C)C#N)C1C=CC=CC=1.C[O-].[Na+].Cl.[NH2:43][C:44]([NH2:46])=[NH:45]>CS(C)=O.C(O)C>[NH2:45][C:44]1[N:46]=[C:15]([NH2:16])[C:14]([CH2:13][C:10]2[CH:11]=[C:12]3[C:7](=[C:8]([O:25][CH3:26])[CH:9]=2)[N:6]=[C:5]([CH3:27])[CH:4]=[C:3]3[O:2][CH3:1])=[CH:17][N:43]=1 |f:2.3,4.5|

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-(4,8dimethoxy-2-methyl-6-quinolylmethyl)-3-anilinoacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC2=C(C=C(C=C12)CC(C#N)=CNC1=CC=CC=C1)OC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C(C#N)C
Step Four
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(=N)N
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC=1C=C2C(=CC(=NC2=C(C1)OC)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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